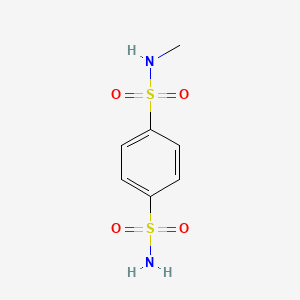

1-N-methylbenzene-1,4-disulfonamide

Description

Contextualization within Sulfonamide Chemistry and Bioactivity

Sulfonamides, organosulfur compounds containing the -SO₂NHR group, represent a vital class of therapeutic agents. nih.gov Their journey in medicine began with the discovery of their antibacterial properties, revolutionizing the treatment of infectious diseases before the widespread availability of penicillin. nih.govresearchgate.net The mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. mdpi.com This selective toxicity, targeting a pathway absent in humans, established sulfonamides as a cornerstone of antimicrobial therapy. mdpi.com

Beyond their antibacterial effects, the sulfonamide scaffold has proven to be a versatile pharmacophore, exhibiting a wide array of biological activities. nih.govnih.gov These include anticancer, anti-inflammatory, antiviral, and diuretic properties. nih.govmdpi.com This broad bioactivity stems from the ability of the sulfonamide group to mimic or interact with various biological functional groups, such as carboxylates and phenols, allowing for the design of potent and selective enzyme inhibitors. nih.gov

Historical Perspectives on Benzene-1,4-disulfonamide (B103779) Derivatives Research

The exploration of benzenesulfonamide (B165840) derivatives has a rich history rooted in the early days of medicinal chemistry. Following the success of the initial sulfa drugs, researchers began to systematically modify the core structure to enhance efficacy, broaden the spectrum of activity, and overcome emerging drug resistance. nih.gov The synthesis of various derivatives allowed for a deeper understanding of the structure-activity relationships (SAR) that govern their biological effects. nih.gov

Early research into benzenesulfonamide derivatives largely focused on their antimicrobial applications. acs.org However, as synthetic methodologies advanced, so did the scope of their investigation. The introduction of a second sulfonamide group, creating benzene-1,4-disulfonamide scaffolds, opened new avenues for research. These disulfonamide derivatives were explored for a variety of therapeutic targets, laying the groundwork for the more recent and targeted investigations into compounds like 1-N-methylbenzene-1,4-disulfonamide.

Significance of this compound in Contemporary Academic Inquiry

In recent years, this compound and its analogs have gained prominence, particularly in the field of oncology. A significant breakthrough was the discovery of a series of benzene-1,4-disulfonamides as potent inhibitors of oxidative phosphorylation (OXPHOS). nih.govnih.gov This discovery was the result of a phenotypic screen that identified these compounds as being selectively cytotoxic to cancer cells cultured in a galactose-containing medium, a condition that forces reliance on OXPHOS for energy production. nih.govnih.gov

This line of research is particularly significant because many cancer subtypes, including certain breast cancers and leukemias, are highly dependent on OXPHOS for their survival and proliferation. nih.gov By targeting this metabolic vulnerability, this compound derivatives represent a promising therapeutic strategy for cancers that are resistant to traditional chemotherapies. nih.govnih.gov

Overview of Research Paradigms Applied to this compound

The investigation of this compound and its derivatives employs a range of modern research paradigms, from initial hit discovery to lead optimization and mechanistic studies. Key methodologies include:

Phenotypic Screening: This approach involves testing large libraries of compounds for their ability to induce a specific phenotype in cells, without prior knowledge of the molecular target. The discovery of benzene-1,4-disulfonamides as OXPHOS inhibitors is a prime example of the power of this unbiased screening method. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Once an active compound is identified, SAR studies are conducted to systematically modify its structure and determine which chemical features are essential for its biological activity. This iterative process of synthesis and biological testing is crucial for optimizing potency and selectivity. nih.gov

In Silico Modeling and Computational Docking: Computer-aided drug design plays a significant role in modern drug discovery. Molecular docking studies are used to predict how a compound will bind to its target protein, providing insights that can guide the design of more potent inhibitors.

Biochemical and Cellular Assays: A variety of in vitro assays are used to characterize the biological activity of these compounds. These include enzyme inhibition assays to determine the potency against the molecular target and cell-based assays to assess cytotoxicity and the effects on cellular metabolism. nih.govnih.gov

The following tables provide a summary of the chemical properties of this compound and the biological activity of some of its derivatives that have been investigated in research settings.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-(aminosulfonyl)-N-methylbenzenesulfonamide |

| CAS Number | 1138-53-0 |

| Molecular Formula | C₇H₁₀N₂O₄S₂ |

| Molecular Weight | 250.30 g/mol |

| Appearance | Solid |

Table 2: Research Findings on Benzene-1,4-disulfonamide Derivatives

| Compound Derivative | Research Focus | Key Findings |

| Aryl-substituted benzene-1,4-disulfonamides | Anticancer (OXPHOS Inhibition) | Showed potent inhibition of mitochondrial complex I, leading to cancer cell death. nih.gov |

| N-substituted benzene-1,4-disulfonamides | Anticancer (OXPHOS Inhibition) | Modifications to the N-substituent were found to significantly impact potency and selectivity. nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-N-methylbenzene-1,4-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S2/c1-9-15(12,13)7-4-2-6(3-5-7)14(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMGQMVXUZNDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 1 N Methylbenzene 1,4 Disulfonamide

Established Synthetic Routes to 1-N-methylbenzene-1,4-disulfonamide

The primary route to synthesizing this compound involves the reaction of a disulfonyl chloride with methylamine (B109427). This approach is a variation of the well-established Hinsberg reaction for sulfonamide synthesis.

Multi-step Reaction Sequences and Reaction Mechanisms

The synthesis of this compound can be conceptualized through a multi-step process, beginning with the formation of the key intermediate, benzene-1,4-disulfonyl chloride.

Step 1: Chlorosulfonation of Benzene (B151609) Benzene is treated with an excess of chlorosulfonic acid (ClSO₃H) to introduce two sulfonyl chloride groups onto the benzene ring, yielding benzene-1,4-disulfonyl chloride. The reaction is typically heated to facilitate the disubstitution.

Reaction Mechanism: This is an electrophilic aromatic substitution reaction. The electrophile, SO₂Cl⁺, is generated from chlorosulfonic acid. The first substitution is straightforward. The second substitution is directed to the para position due to the deactivating but para-directing nature of the first sulfonyl chloride group.

Step 2: Monosubstitution with Methylamine Benzene-1,4-disulfonyl chloride is then reacted with methylamine (CH₃NH₂). To achieve selective monosubstitution and synthesize this compound, controlling the stoichiometry of the reactants is crucial. Using a limited amount of methylamine favors the formation of the desired product over the disubstituted byproduct. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct. nih.gov

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl-type substitution. nih.gov The nitrogen atom of methylamine acts as a nucleophile, attacking one of the electrophilic sulfur atoms of the sulfonyl chloride groups. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. brainly.comyoutube.com The other sulfonyl chloride group remains unreacted.

An alternative approach involves the N-alkylation of a pre-existing sulfonamide. This would entail reacting 4-aminobenzenesulfonamide with a methylating agent, though this can present challenges with selectivity on the different nitrogen atoms.

Optimization of Reaction Conditions and Yields

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time. For the N-alkylation of sulfonamides, various catalytic systems have been developed to improve efficiency. While specific data for this compound is not extensively documented, general principles from related sulfonamide alkylations can be applied. For instance, transition metal catalysts have shown promise in the N-alkylation of sulfonamides with alcohols, offering a more environmentally friendly alternative to alkyl halides. ionike.comacs.org

The table below illustrates the effect of different catalytic systems on the N-alkylation of a model sulfonamide with benzyl (B1604629) alcohol, providing insights into potential optimization strategies.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Mn(I) PNP pincer complex | K₂CO₃ | Xylenes | 150 | 24 | 86 |

| FeCl₂ | K₂CO₃ | Toluene | 130 | 12 | >90 |

| [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Cs₂CO₃ | Water | Microwave | - | 74-91 |

This table is generated based on data from related N-alkylation of sulfonamides and serves as a reference for potential optimization strategies. ionike.comacs.orgrsc.org

Novel Synthetic Approaches and Catalyst Development

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for preparing sulfonamides. These include the application of green chemistry principles and the use of continuous flow technologies.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green strategies can be envisioned. A notable approach is the use of water as a solvent, which minimizes the reliance on volatile organic compounds. rsc.orgtandfonline.com The synthesis of sulfonamides has been successfully demonstrated in aqueous media, often under pH control, with products precipitating out and being easily isolated by filtration. rsc.orgtandfonline.com

Another green approach is the development of catalyst-free methods or the use of recyclable catalysts. For example, some sulfonamide syntheses can be performed under solvent-free conditions at room temperature. researchgate.net Additionally, magnetic nanoparticles, such as nano-Ru/Fe₃O₄, have been used as recyclable catalysts for the direct coupling of sulfonamides and alcohols, offering high atom efficiency as water is the only byproduct. acs.org

The following table summarizes various green synthetic approaches applicable to sulfonamide synthesis.

| Green Approach | Key Features | Advantages |

| Aqueous Synthesis | Water as solvent, controlled pH with Na₂CO₃. | Environmentally benign, simple product isolation. rsc.orgtandfonline.com |

| Solvent-Free Synthesis | Neat reaction of amines and sulfonyl chlorides at room temperature. | Eliminates solvent waste, simplified procedure. tandfonline.com |

| Catalytic N-alkylation | Use of alcohols instead of alkyl halides with recyclable catalysts (e.g., nano-Ru/Fe₃O₄). | High atom economy, reduced waste, catalyst can be reused. acs.org |

| In-situ Generation of Sulfonyl Chlorides | Oxidative chlorination of thiols in sustainable solvents like water or glycerol. | Avoids handling of unstable sulfonyl chlorides. researchgate.net |

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. flemingcollege.ca The synthesis of sulfonyl chlorides and their subsequent reaction to form sulfonamides can be effectively translated into a continuous flow process. rsc.org

A potential flow synthesis of this compound could involve pumping a solution of benzene-1,4-disulfonyl chloride and a solution of methylamine into a T-mixer, followed by passage through a heated reactor coil to allow for the reaction to complete. In-line purification techniques could then be employed to isolate the product. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purity. flemingcollege.caresearchgate.net The small reactor volumes inherent in flow chemistry also mitigate the risks associated with highly exothermic reactions. rsc.org

Preparation of Deuterated and Isotopically Labeled Analogues for Research Purposes

Isotopically labeled compounds are invaluable tools in drug discovery and development, particularly for studying metabolic pathways and as internal standards in quantitative bioanalysis. x-chemrx.com

Deuterated Analogues: The preparation of deuterated this compound can be achieved by incorporating deuterium (B1214612) atoms at specific positions. For labeling the N-methyl group, a common strategy is to use a deuterated methylating agent. For instance, the reaction of the corresponding primary sulfonamide (benzene-1,4-disulfonamide) with a deuterated methyl source like trideuteromethyl tosylate (TsOCD₃) can yield the desired N-(methyl-d₃) analogue. researchgate.netexlibrisgroup.com

Isotopically Labeled Analogues (¹³C, ¹⁴C): For labeling the benzene ring, a synthetic route starting from a commercially available labeled benzene, such as [¹³C₆]-benzene, would be necessary. nih.govacs.org The labeled benzene would then be subjected to the chlorosulfonation and subsequent reaction with methylamine as previously described. The resulting 1-N-methyl-[¹³C₆]-benzene-1,4-disulfonamide can be used in various studies, including pharmacokinetic and mechanistic investigations. nih.gov Isotopic labeling helps in tracking the molecule and its metabolites in biological systems. wikipedia.org

Derivatization Strategies for Structural Modification of this compound

The benzene-1,4-disulfonamide (B103779) scaffold serves as a versatile template for chemical derivatization. Research into related compounds has revealed that modifications at the sulfonamide moiety, the aromatic ring, and associated linkers can significantly influence biological activity. These strategies are directly applicable to the structural alteration of this compound.

The nitrogen atom of the sulfonamide group is a key site for chemical modification. Standard synthetic protocols allow for the introduction of a wide variety of substituents, which can alter the compound's steric and electronic properties, as well as its hydrogen-bonding capabilities.

A common approach involves the reaction of a primary or secondary amine with a sulfonyl chloride. For instance, the synthesis of related N-substituted sulfonamides has been achieved by treating 4-methylbenzenesulfonyl chloride with a primary amine to yield the corresponding sulfonamide. nsf.gov This secondary sulfonamide can then undergo further substitution, such as benzylation, through nucleophilic substitution reactions to form a tertiary sulfonamide. nsf.gov

In the context of the benzene-1,4-disulfonamide core, N-alkylation can introduce functional groups designed to interact with specific biological targets. For example, studies on related 1,4-bis(arylsulfonamido)benzene derivatives involved the introduction of acetic acid moieties onto the sulfonamide nitrogens to enhance inhibitory potency against the Keap1-Nrf2 protein-protein interaction. nih.gov This highlights the potential for introducing charged or polar groups at this position.

Table 1: Examples of N-Substitution on Benzene-1,4-disulfonamide Analogues and Effect on Activity

| Parent Scaffold | N-Substituent | Resulting Compound Type | Biological Target/Effect |

|---|---|---|---|

| Benzene-1,4-disulfonamide | Piperidine-3-carboxylic acid ethyl ester | Potent OXPHOS Inhibitor | Inhibition of mitochondrial complex I nih.gov |

| 1,4-Diaminobenzene | Benzenesulfonyl chloride derivatives | Keap1-Nrf2 PPI Inhibitor | Modulation of oxidative stress pathway nih.gov |

This table is illustrative of N-substitution strategies on the core scaffold.

Modification of the central benzene ring is another critical strategy for optimizing the properties of this compound. Electrophilic aromatic substitution reactions can be used to introduce a variety of functional groups onto the ring, although the existing sulfonamide groups are deactivating and meta-directing. However, functionalization is often more effectively achieved by modifying the starting materials before the formation of the sulfonamide bonds.

For example, a synthetic route for related inhibitors involved the functionalization of 1,4-diaminobenzene precursors. nih.gov This approach included steps such as bromination of the aromatic ring, followed by Suzuki coupling with phenylboronic acid to introduce a phenyl group at the C-2 position. nih.gov Other modifications at this position included the introduction of O-linked fragments via reaction with various aryl alcohols. nih.gov These strategies demonstrate that the aromatic core can be systematically decorated with substituents to probe steric and electronic requirements for biological activity. The methyl group on the benzene ring in methylbenzene directs incoming electrophilic substituents primarily to the 2- and 4-positions relative to the methyl group. libretexts.orgchemguide.co.uk

Table 2: Impact of C-2 Aromatic Ring Substitution on Keap1-Nrf2 PPI Inhibition

| C-2 Substituent | IC₅₀ (nM, FP Assay) | IC₅₀ (nM, TR-FRET Assay) | Reference |

|---|---|---|---|

| H | 450.4 | 148.2 | nih.gov |

| 2-(4-fluorobenzyloxy) | 64.5 | 14.2 | nih.gov |

| Phenyl | >1000 | 838.4 | nih.gov |

Data derived from studies on 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids, demonstrating the principle of aromatic functionalization. nih.gov

Heterocyclic annulation, the fusion of a heterocyclic ring to the benzene core, represents a more advanced modification. While specific examples for this compound are not detailed in the provided literature, this strategy is a known method for creating novel scaffolds with distinct pharmacological profiles. For instance, moving from a benzene-disulfonamide to a naphthyl-disulfonamide core was shown to be poorly tolerated in one series of OXPHOS inhibitors, indicating that the geometry of the core is critical for activity. nih.gov

When the N-substituent on the sulfonamide is a larger moiety, such as a piperidine ring, this "side chain" can be further modified to optimize interactions with a target protein. This strategy of side chain elaboration was effectively used in the development of potent oxidative phosphorylation (OXPHOS) inhibitors based on the benzene-1,4-disulfonamide scaffold. nih.govresearchgate.net

In this series, an initial hit compound featured a piperidine ring attached to one of the sulfonamide groups. Optimization efforts focused on modifying this ring. Key findings from this research include:

Positional Isomerism: The position of substituents on the piperidine ring was critical. A 3-substituted piperidine was found to be crucial for retaining potency, suggesting an optimal vector between the substituent and the disulfonamide core is required. nih.gov

Bioisosteric Replacement: A potentially labile tert-butyl carbamate group on the side chain was successfully replaced with an oxadiazole ring. nih.gov This bioisosteric replacement was designed to maintain key hydrogen-bonding interactions while improving metabolic stability. The subsequent screening of hydrophobic groups on the oxadiazole led to the discovery of highly potent analogues. nih.gov

Table 3: Effect of Side Chain Elaboration on OXPHOS Inhibitor Potency

| Linker/Side Chain Moiety | Terminal Group | IC₅₀ in MIA PaCa-2 cells (μM) | Reference |

|---|---|---|---|

| Piperidine | tert-butyl carbamate | Potent | nih.gov |

| Piperidine | 3-isopropyl-1,2,4-oxadiazole | 0.05 | nih.gov |

Data illustrates the impact of modifying a side chain attached to the sulfonamide nitrogen. nih.gov

These examples underscore the importance of systematic derivatization in transforming a core scaffold into a highly optimized molecule. The principles of N-substitution, aromatic ring functionalization, and side chain elaboration are all potent tools for the chemical modification of this compound.

Mechanistic Investigations of 1 N Methylbenzene 1,4 Disulfonamide S Biological Activity

Enzyme Inhibition Studies of 1-N-methylbenzene-1,4-disulfonamide

The biological effects of sulfonamide-based compounds are frequently attributed to their ability to interact with and inhibit various enzymes. For this compound, its structural features suggest potential interactions with enzymes such as carbonic anhydrases and components of the oxidative phosphorylation pathway.

Specific Enzyme Targets and Isoform Selectivity (e.g., Carbonic Anhydrases, Proteases)

While direct studies on the isoform selectivity of this compound are not extensively documented, research on the broader class of benzenesulfonamides indicates a strong propensity for inhibition of carbonic anhydrases (CAs). mdpi.comnih.gov These zinc-containing metalloenzymes are crucial for various physiological processes, and their inhibition is a target for treating conditions like glaucoma and edema. The inhibitory activity and isoform selectivity of sulfonamides are often dictated by the nature of the substituents on the benzene (B151609) ring and the sulfonamide nitrogen.

More specifically, studies on benzene-1,4-disulfonamide (B103779), a close structural analog, have identified its role as an inhibitor of oxidative phosphorylation (OXPHOS). nih.gov This process is fundamental for cellular energy production. The hit compound, a racemic mixture of a benzene-1,4-disulfonamide derivative, was found to inhibit the growth of certain cancer cells. nih.gov Further investigation revealed that the R-enantiomer of a related compound exhibited significantly higher potency than its S-isoform, suggesting a specific binding interaction with its biological target within the OXPHOS pathway, specifically Complex I. nih.gov This enantiomeric selectivity underscores the potential for isoform-specific interactions, a critical factor in drug design to minimize off-target effects.

There is currently a lack of specific research investigating the inhibitory activity of this compound against proteases.

Kinetic Analysis of Inhibition (e.g., Determination of Inhibition Constants, Mode of Inhibition)

The following table summarizes the reported IC₅₀ values for a closely related benzene-1,4-disulfonamide derivative. nih.gov

| Compound | Cell Line | IC₅₀ (µM) |

| Racemic Hit Compound | UM16 | 0.58 |

| R-enantiomer (Lead) | UM16 | 0.31 |

| S-enantiomer | UM16 | 9.47 |

This interactive data table allows for sorting and filtering of the presented research findings.

Further kinetic studies would be necessary to determine the precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Ki) of this compound against its specific enzyme targets.

Allosteric vs. Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is crucial for understanding the nuanced effects of a compound on enzyme activity. Orthosteric inhibitors typically bind to the active site of an enzyme, directly competing with the natural substrate. In contrast, allosteric modulators bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity.

For sulfonamide-based inhibitors of carbonic anhydrase, the primary mechanism is typically orthosteric, where the sulfonamide group coordinates to the zinc ion in the active site. However, the potential for allosteric modulation by sulfonamide derivatives cannot be entirely ruled out without specific investigation. In the context of the benzene-1,4-disulfonamide derivative inhibiting OXPHOS Complex I, the significant difference in potency between enantiomers suggests a highly specific binding pocket, though the precise location (orthosteric or allosteric) has not been explicitly defined in the available literature. nih.gov

Receptor Binding and Modulation Mechanisms

Information regarding the direct interaction of this compound with specific receptors is not currently available. The biological activity of many sulfonamide-containing compounds is mediated through enzyme inhibition rather than direct receptor binding. However, the possibility of interactions with various receptor types cannot be excluded without dedicated screening and binding assays.

Ligand-Receptor Interaction Dynamics and Thermodynamics

Without evidence of specific receptor binding for this compound, a discussion of the dynamics and thermodynamics of such interactions remains theoretical. Should a receptor target be identified, techniques such as isothermal titration calorimetry and surface plasmon resonance would be instrumental in characterizing the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.

Agonist, Antagonist, and Inverse Agonist Profiles

The functional consequence of a ligand binding to a receptor is defined by its profile as an agonist, antagonist, or inverse agonist. An agonist activates the receptor, an antagonist blocks the action of an agonist, and an inverse agonist reduces the basal activity of a receptor. As there is no current data to suggest that this compound binds to any specific receptor, its functional profile in this regard remains uncharacterized. Future research involving functional assays would be required to determine if this compound exhibits any agonist, antagonist, or inverse agonist properties at any given receptor.

Cellular Pathway Modulation by this compound

The influence of this compound on cellular pathways is a critical area of investigation to understand its biological effects. Research into this compound is still emerging, with much of the direct evidence pointing towards its role in specialized cellular processes like tenogenesis. For a broader understanding of its potential mechanisms, the activities of the larger sulfonamide class of compounds are also considered.

Direct studies on the signal transduction pathways specifically modulated by this compound are not extensively detailed in publicly available literature. However, the broader class of sulfonamides has been shown to interfere with various signaling cascades. For instance, some sulfonamides can inhibit kinases like Lemur tyrosine kinase 3, which is known to be involved in tumor development pathways. mdpi.com

Another potential mechanism of signal transduction interference by sulfonamide-containing compounds is the alteration of intracellular pH. Certain novel sulfonamides have been identified as inhibitors of vacuolar-type H+-ATPase (V-ATPase), leading to an increase in the pH of organelles like endosomes and lysosomes. nih.gov This disruption of pH homeostasis can, in turn, affect signaling pathways that are dependent on proper endocytic and exocytic trafficking. nih.gov

Furthermore, some sulfonamides have been investigated for their potential to modulate the PI3K/Akt signaling pathway, a critical cascade in cell survival and proliferation. mdpi.com The interaction of sulfonamide inhibitors with key proteins in this pathway, such as Akt itself, has been explored through molecular docking studies. mdpi.com While these findings relate to the broader sulfonamide class, they suggest potential avenues for the signal transduction intervention of this compound that warrant further investigation.

Table 1: Potential Signal Transduction Interventions by the Sulfonamide Class of Compounds

| Signaling Pathway/Process | Target Protein/Mechanism | Potential Effect | Reference |

| Kinase Signaling | Lemur tyrosine kinase 3 | Inhibition, affecting tumor development pathways. | mdpi.com |

| Intracellular pH Regulation | Vacuolar-type H+-ATPase (V-ATPase) | Inhibition, leading to increased organellar pH. | nih.gov |

| PI3K/Akt Pathway | Akt and other pathway components | Modulation of cell survival and proliferation signals. | mdpi.com |

The most direct evidence for the biological activity of this compound comes from patent literature describing its role in promoting tenogenesis, the formation of tendon tissue. acs.org These patents indicate that the compound can induce the expression of key genes involved in tendon development and repair. acs.org

Specifically, this compound has been shown to upregulate the expression of:

Scleraxis (SCX): A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of tendon development. acs.org

Tenomodulin (TNMD): A type II transmembrane glycoprotein (B1211001) that is a marker of mature tenocytes and is crucial for tendon maturation and maintenance. acs.org

Collagen Type I (COL1A2): The primary structural protein of tendons, providing their characteristic strength and resilience. acs.org

The induction of these genes suggests that this compound acts at the transcriptional level to promote the differentiation of tendon stem/progenitor cells into mature tenocytes. acs.org The precise mechanism by which it activates the transcription of these genes is an area for further research.

Table 2: Gene Expression Modulation by this compound in Tenogenesis

| Gene | Gene Product Function | Effect of Compound | Reference |

| Scleraxis (SCX) | Master transcription factor for tendon development. | Induction of expression. | acs.org |

| Tenomodulin (TNMD) | Marker of mature tenocytes, involved in tendon maturation. | Induction of expression. | acs.org |

| Collagen Type I (COL1A2) | Major structural protein of tendons. | Induction of expression. | acs.org |

While specific data on this compound's role in modulating protein-protein interactions (PPIs) is not available, the sulfonamide functional group is a well-recognized motif in the design of PPI modulators. acs.orgnih.gov Sulfonamides have been successfully employed to both disrupt and stabilize protein complexes. nih.govnih.gov

For example, certain sulfonamide-based compounds have been developed as covalent inhibitors of the interaction between the human double minute 2 (HDM2) protein and the tumor suppressor p53. nih.gov This disruption can restore the tumor-suppressing function of p53. Conversely, other sulfonamide analogs have been shown to stabilize the interaction between 14-3-3 proteins and their binding partners, such as the p65 subunit of NF-κB. nih.gov This stabilization can modulate inflammatory signaling pathways. nih.gov

The ability of the sulfonamide group to engage in specific hydrogen bonding and other non-covalent interactions makes it a versatile scaffold for targeting the often large and flat interfaces of PPIs. acs.org These examples from the broader sulfonamide class highlight the potential for this compound to function as a modulator of PPIs, a hypothesis that awaits experimental validation.

Table 3: Examples of Protein-Protein Interaction Modulation by Sulfonamide-Containing Compounds

| PPI Target | Mode of Action | Therapeutic Area | Reference |

| HDM2/p53 | Disruption (Inhibition) | Cancer | nih.gov |

| 14-3-3/p65 | Stabilization | Inflammation | nih.gov |

| FKBP12 | Binding and Recognition | General Drug Design | acs.org |

Investigations into Post-Translational Modifications Induced by this compound

There is currently no direct evidence to suggest that this compound induces post-translational modifications (PTMs). However, it is noteworthy that the sulfate (B86663) group, which is structurally related to the sulfonamide group, is involved in a key PTM known as tyrosine sulfation. nih.gov

Tyrosine sulfation is the covalent attachment of a sulfate group to a tyrosine residue within a protein, a modification that occurs in the trans-Golgi network. nih.gov This PTM can play a critical role in facilitating protein-protein interactions by creating or enhancing binding sites. nih.gov The negatively charged sulfate group can form strong salt bridges with positively charged residues like arginine on a partner protein, thereby stabilizing the protein complex. nih.gov

While distinct from the sulfonamide group in this compound, the principle of a sulfur-containing functional group mediating molecular interactions is a recurring theme in biology. Another related PTM is S-sulfhydration, the modification of cysteine residues by hydrogen sulfide (B99878) (H2S), which is emerging as an important signaling mechanism. nih.gov Future studies would be required to determine if this compound or its metabolites can influence these or other PTMs.

Structure Activity Relationship Sar Studies of 1 N Methylbenzene 1,4 Disulfonamide Analogues

Methodologies for SAR Elucidation

The elucidation of SAR for 1-N-methylbenzene-1,4-disulfonamide analogues employs a synergistic combination of rational design and high-throughput methodologies to efficiently navigate chemical space and identify promising drug candidates.

Rational Design and Synthesis of Analogues

Rational drug design is a targeted approach that leverages an understanding of the biological target and the mechanism of action to design and synthesize new molecules with improved properties. nih.gov This process often begins with a hit compound, such as benzene-1,4-disulfonamide (B103779), which was identified in a phenotypic screen for its cytotoxic effects in cancer cells grown in a galactose-containing medium, a condition that necessitates reliance on oxidative phosphorylation (OXPHOS). nih.govnih.gov

The synthesis of analogues of this compound would typically involve multi-step synthetic sequences. A common starting point is the derivatization of a central scaffold. For instance, the synthesis of related bis(arylsulfonamido)benzene derivatives has been achieved through the N-sulfonylation of amino-substituted precursors. nih.gov The introduction of the N-methyl group can be accomplished through various methylation techniques, such as the use of methylating agents on a secondary amine precursor. The subsequent synthesis of a library of analogues would involve the systematic variation of substituents on the benzene (B151609) ring and modifications of the sulfonamide moieties.

Combinatorial Chemistry and High-Throughput Screening Approaches

To accelerate the discovery process, rational design is often complemented by combinatorial chemistry and high-throughput screening (HTS). nih.govumd.edu Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. nih.govnih.gov These libraries can be generated using techniques like split-pool synthesis to create a vast number of diverse molecules. nih.gov

Once synthesized, these libraries are subjected to HTS, where thousands of compounds can be tested for their biological activity in a short period. libretexts.org This approach enables the rapid identification of "hit" compounds from a large and diverse chemical library. For instance, the initial discovery of benzene-1,4-disulfonamide as an OXPHOS inhibitor was the result of a phenotypic screen. nih.gov HTS platforms are capable of testing compounds in pairwise matrix blocks to systematically identify synergistic, additive, and antagonistic drug combinations. libretexts.org

Impact of N-Methylation on Bioactivity and Selectivity

While specific studies focusing exclusively on the N-methylation of this compound are not extensively detailed in the provided search results, the impact of N-alkylation is a critical aspect of SAR. In the broader context of drug discovery, N-methylation can have profound effects on a molecule's physicochemical properties and its interaction with biological targets. uqtr.ca

N-methylation can influence a compound's lipophilicity, which in turn affects its membrane permeability and oral bioavailability. It can also alter the hydrogen bonding capacity of the sulfonamide nitrogen. If the N-H group is involved in a critical hydrogen bond with the target protein, N-methylation would abrogate this interaction, potentially leading to a loss of activity. Conversely, if the N-H is not a key binding element, methylation could introduce favorable steric interactions or shield the molecule from metabolic degradation, thereby enhancing its potency or duration of action. In a study of norbelladine (B1215549) derivatives, N-methylation was found to increase butyrylcholinesterase inhibition for some analogues, demonstrating that this modification can be beneficial for bioactivity. uqtr.ca

Role of Sulfonamide Moieties in Target Binding and Functional Activity

The sulfonamide groups are a crucial pharmacophoric element in many biologically active molecules, known for their ability to engage in key binding interactions. nih.gov In the case of benzene-1,4-disulfonamide analogues, the two sulfonamide moieties are considered essential for their inhibitory activity against oxidative phosphorylation. nih.gov

The precise orientation and distance between the two sulfonamide groups appear to be critical for potency. Studies on related compounds have shown that altering the substitution pattern from a para-disulfonamide to a meta-disulfonamide results in a significant loss of activity. nih.gov This suggests that the specific geometry of the 1,4-disubstituted benzene ring is necessary to position the sulfonamide groups for optimal interaction with their biological target, which has been identified as Complex I of the electron transport chain. nih.gov The sulfonamide groups themselves are known to be excellent hydrogen bond donors and acceptors and can also participate in coordination with metal ions, which are often present in the active sites of enzymes. nih.gov

Influence of Benzene Ring Substituents on Activity and Pharmacophore Features

In studies of related 1,4-bis(arylsulfonamido)benzene derivatives, the addition of substituents at the C-2 position of the benzene core generally led to improved potencies. nih.govnih.gov For example, the introduction of O-linked fragments with varying sizes, from benzene to biphenyl (B1667301) rings, was explored to probe a potential subpocket in the binding site of the target protein. nih.gov It was observed that the nature and position of these substituents significantly influenced the inhibitory activity. For instance, among O-linked benzyl (B1604629) derivatives, a 4-methyl substituent was found to be the most active. nih.gov Furthermore, replacing methoxy (B1213986) groups with methyl substituents on a 4-fluorobenzyl derivative resulted in a two-fold improvement in activity. nih.gov These findings highlight the sensitivity of the target to the steric and electronic nature of the substituents on the benzene ring.

Stereochemical Considerations in SAR for Chiral Analogues (if applicable)

Stereochemistry can play a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different potencies, selectivities, and metabolic profiles. In the development of benzene-1,4-disulfonamide analogues, the introduction of chiral centers has been shown to be a critical factor.

A prominent example is a lead compound from the benzene-1,4-disulfonamide series which is a racemic mixture. When the enantiomers were separated and tested individually, the R-enantiomer exhibited more than 30-fold higher potency than its S-isoform. nih.gov This dramatic difference in activity strongly suggests a specific and stereoselective binding interaction with the biological target. Such findings underscore the importance of synthesizing and evaluating individual enantiomers during the lead optimization process to identify the most active stereoisomer and to develop a more potent and selective drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

While specific QSAR models exclusively for this compound are not extensively detailed in publicly available literature, broader QSAR analyses of the benzene-1,4-disulfonamide series provide significant insights into the structural requirements for their biological activity. These studies are foundational for understanding how modifications, such as N-methylation, influence efficacy.

A significant 3D-QSAR analysis was conducted on a series of 54 benzene-1,4-disulfonamide derivatives reported as inhibitors of oxidative phosphorylation. oucwkoti.ac.in This study aimed to identify the crucial pharmacophoric features necessary for their inhibitory action.

To quantify the structural features of the benzene-1,4-disulfonamide analogues and correlate them with their biological activities, a range of molecular descriptors are typically employed. These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight and the number of hydrogen bond acceptors.

Topological Descriptors: These are numerical representations of molecular topology, including indices that quantify molecular branching, shape, and size. Examples include Balaban-type indices and Randic connectivity indices, which have been used in QSAR models of substituted benzene sulfonamides.

Quantum-Mechanical Descriptors: These are derived from quantum chemical calculations and describe electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are critical for understanding molecular reactivity. ucsb.edunih.gov

3D Descriptors: These descriptors, used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), describe the steric and electrostatic fields of a molecule in three-dimensional space. nih.gov

In the 3D-QSAR study of benzene-1,4-disulfonamide derivatives as OXPHOS inhibitors, a five-point pharmacophore model with the features AAAHH was developed. oucwkoti.ac.in This indicates that three hydrogen bond acceptor (A) and two hydrophobic (H) features are critical for the inhibitory activity. The generation of such a model relies on the calculation of 3D properties of the molecules in the dataset.

For a broader perspective, QSAR studies on other sulfonamide derivatives have utilized a variety of descriptors. For instance, a study on diarylpyrazole benzene sulfonamide derivatives as COX-2 inhibitors used 3D-MoRSE (3D Molecular Representations of Structures based on Electronic diffraction) and GATSe3 (Geary Autocorrelation-lag3/weighted by atomic Sanderson electronegativities) descriptors, highlighting the importance of atomic charges and spatial autocorrelation. nih.gov

A hypothetical set of descriptors that would be calculated for a QSAR study of this compound derivatives is presented in Table 1.

Table 1: Representative Molecular Descriptors for QSAR Analysis

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |

| Electronic | Calculated LogP (cLogP) | A measure of the molecule's hydrophobicity. |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| 3D | Steric Fields (CoMFA) | Represents the steric interactions between the molecule and a probe atom at various grid points. |

| 3D | Electrostatic Fields (CoMFA) | Represents the electrostatic interactions between the molecule and a probe atom at various grid points. |

The development of a robust QSAR model involves establishing a mathematical relationship between the selected descriptors (independent variables) and the biological activity (dependent variable). This is typically achieved using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques.

For the series of benzene-1,4-disulfonamide derivatives targeting oxidative phosphorylation, a 3D-QSAR model was developed based on the identified pharmacophore. oucwkoti.ac.in The statistical significance and predictive power of this model were rigorously assessed.

Model Validation: A crucial step in QSAR modeling is validation, which ensures that the model is not a result of chance correlation and has predictive capabilities for new, untested compounds. Common validation techniques include:

Internal Validation: This is often performed using cross-validation techniques like leave-one-out (LOO) or leave-many-out (LMO). The model is repeatedly built with a portion of the data and used to predict the activity of the remaining data. The cross-validated correlation coefficient (Q²) is a key metric here.

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development. The predictive R² (R²_ext) is calculated for this set.

The 3D-QSAR model for the benzene-1,4-disulfonamide series demonstrated strong statistical significance and predictive ability. oucwkoti.ac.in The key statistical parameters are summarized in Table 2.

Table 2: Statistical Validation of the 3D-QSAR Model for Benzene-1,4-disulfonamide Derivatives

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| Correlation Coefficient (R²) | 0.977 | Indicates a very strong correlation between the predicted and observed activities for the training set. |

| Cross-validated Correlation Coefficient (Q²) | 0.652 | Demonstrates good internal predictive power of the model. |

| Fisher Ratio (F) | 538.5 | A high F value indicates a statistically significant regression model. |

These statistical values suggest that the developed 3D-QSAR model is robust and can be reliably used to predict the inhibitory activity of new benzene-1,4-disulfonamide analogues against oxidative phosphorylation. oucwkoti.ac.in The high correlation coefficient (R²) indicates that the model explains a large proportion of the variance in the biological data, while the acceptable Q² value confirms its predictive potential. Such models are invaluable for the virtual screening of compound libraries and for prioritizing the synthesis of novel derivatives with potentially enhanced activity.

Pharmacological and Cellular Research on 1 N Methylbenzene 1,4 Disulfonamide

Ex Vivo Tissue Culture Studies

Organotypic Slice Cultures for Complex Tissue Interactions

Further research would be required to be conducted on "1-N-methylbenzene-1,4-disulfonamide" to generate the data necessary to fulfill the request.

Primary Cell Isolations and Co-Culture Systems

To investigate the cellular effects of a compound like this compound, which is presumed to modulate cellular metabolism, researchers utilize primary cell and co-culture models that are highly dependent on or sensitive to changes in oxidative phosphorylation.

Primary Cell Models: Primary cells, isolated directly from tissues, provide a more physiologically relevant system than immortalized cell lines. For a compound targeting OXPHOS, cell types with high energy demands are of particular interest.

Hepatocytes: As the primary site of xenobiotic metabolism, primary hepatocytes are used to study the compound's metabolic stability and potential hepatotoxicity. mdpi.com

Neurons: Neurons have high energy requirements to maintain ion gradients and synaptic transmission, making them vulnerable to disruptions in mitochondrial function. researchgate.net

Cardiomyocytes: The continuous contractile activity of heart muscle cells relies heavily on mitochondrial ATP production.

Tumor Cells: Various cancer subtypes are highly dependent on OXPHOS for bioenergetics and biomass production, making primary cancer cells a key model for efficacy studies.

Co-Culture and 3D Models: To better mimic the complex in vivo microenvironment, co-culture and three-dimensional (3D) culture systems are employed. These models can reveal interactions that would be missed in monocultures.

Tumor-Stroma Co-Cultures: Cancer cells can be co-cultured with fibroblasts or other stromal cells to investigate how the microenvironment influences the compound's efficacy.

Immune Cell Co-Cultures: Co-culturing tumor cells with immune cells (e.g., T cells, macrophages) can elucidate the immunomodulatory effects of metabolic inhibition.

Spheroids and Organoids: These 3D models replicate the oxygen and nutrient gradients found in solid tumors. mdpi.comnih.gov They are particularly useful for studying how OXPHOS inhibitors might affect hypoxic tumor cores. nih.govnih.govmdpi.com Cells in the center of a spheroid experience diffusion-limited hypoxia and rely on different metabolic pathways, providing a robust system to test hypoxia-alleviating compounds. nih.gov

Table 1: Cellular Models for Investigating this compound

| Model Type | Specific Example | Research Application |

| Primary Cells | Primary Neurons | Assessment of neurotoxicity and effects on neuronal energy metabolism. |

| Primary Cardiomyocytes | Evaluation of cardiotoxicity and impact on cardiac muscle function. | |

| Patient-Derived Cancer Cells | Efficacy testing in a clinically relevant context. | |

| Co-Culture Systems | Cancer-Associated Fibroblasts (CAFs) + Tumor Cells | Study of stromal interactions and their impact on drug response. |

| 3D Culture Systems | Tumor Spheroids | Analysis of drug penetration and efficacy in a model that mimics tumor micro-gradients, including hypoxia. nih.govnih.gov |

| Organoids | Investigation of effects on complex, multi-cellular tissue-like structures. mdpi.com |

In Vivo Preclinical Research Models for Mechanistic Elucidation

In vivo models are indispensable for understanding the systemic effects, efficacy, and mechanism of action of a compound within a whole, living organism. The choice of model is critical and depends on the specific research questions being addressed.

Rodents (Mice, Rats): Rodent models are a cornerstone of preclinical research due to their physiological and genetic similarity to humans. oup.com They are essential for studying complex pathologies and for evaluating the therapeutic potential of novel compounds. For an OXPHOS inhibitor, rodent models of cancer or metabolic diseases would be appropriate. For instance, syngeneic mouse models, where mouse tumor cells are implanted into immunocompetent mice, are used to assess both the direct anti-tumor effects and any potential immunomodulatory roles of the compound. Mouse models that recapitulate mitochondrial diseases are also extremely valuable for preclinical studies. oup.com

Zebrafish (Danio rerio): The zebrafish model offers several advantages, particularly for large-scale and high-throughput screening. researchgate.net Their embryos are transparent, allowing for real-time visualization of developmental processes and organogenesis. nih.gov This is particularly useful for identifying compounds that affect processes like angiogenesis or cell migration. nih.gov The rapid development and small size of zebrafish embryos make them ideal for screening large libraries of compounds for potential therapeutic effects or toxicity. nih.gov Phenotype-based screening in zebrafish can rapidly identify small molecules that modulate specific biological pathways. mdpi.commdpi.com

Table 2: Comparison of Rodent and Zebrafish Models

| Feature | Rodent Models | Zebrafish Models | Justification for Use with an OXPHOS Inhibitor |

| Physiological Relevance | High similarity to human physiology and metabolism. | Conserved vertebrate biology, but differences exist. | Rodents provide data more directly translatable to human clinical trials. |

| Throughput | Low to medium. | High; suitable for large-scale screening. researchgate.net | Zebrafish allow for rapid initial screening of compound libraries to identify lead candidates. nih.gov |

| Imaging | Requires advanced techniques (e.g., MRI, PET). | Live, whole-organism imaging is possible due to embryo transparency. nih.gov | Zebrafish enable direct visualization of phenotypic effects, such as vascular development or cell death, in real-time. |

| Genetic Manipulation | Well-established, but can be time-consuming. | Rapid and efficient, especially with CRISPR/Cas9 technology. nih.gov | Zebrafish can be used to quickly validate the genetic targets of a compound. nih.gov |

| Disease Modeling | Extensive range of established cancer, metabolic, and neurodegenerative disease models. oup.commdpi.com | Growing number of models, particularly for developmental and genetic disorders. nih.govcam.ac.uk | Rodent tumor models are critical for efficacy studies, while zebrafish can model developmental impacts of metabolic disruption. |

Phenotypic characterization involves observing and quantifying the effects of the compound on the whole organism.

In Zebrafish: Researchers would monitor for developmental abnormalities, such as defects in cardiac function, vascular formation, or neuronal development. nih.gov Changes in motility or survival rates are also key indicators of toxicity or biological activity. mdpi.com

Table 3: Key Phenotypic Readouts in Preclinical Models

| Model Organism | Phenotypic Readout | Description |

| Zebrafish | Developmental Defects | Malformations in the head, tail, spine, or yolk sac. nih.gov |

| Cardiovascular Function | Changes in heart rate or blood flow. | |

| Anti-angiogenic Effects | Inhibition of blood vessel formation. nih.gov | |

| Rodent | Tumor Volume | Regular measurement to assess anti-cancer efficacy. |

| Body Weight | Monitored as an indicator of systemic toxicity or cachexia. | |

| Survival Analysis | Kaplan-Meier analysis to determine any survival benefit. |

Following the in vivo study, tissues are harvested for detailed microscopic examination to understand the compound's effect at a cellular level.

Histopathology: Tissues (e.g., tumor, liver, heart, kidney) are stained with Hematoxylin and Eosin (H&E) to assess general morphology, cell structure, and to identify areas of necrosis, apoptosis, or other tissue damage. nih.gov In studies of mitochondrial dysfunction, specific histochemical stains like cytochrome c oxidase (COX) can reveal defects in mitochondrial respiration within tissue sections. researchgate.net

Immunohistochemistry (IHC): IHC uses antibodies to detect the presence and localization of specific proteins within the tissue. For an OXPHOS inhibitor, IHC would be used to probe for markers of:

Oxidative Stress: Increased reactive oxygen species (ROS) can damage lipids and DNA. Markers like 4-hydroxynonenal (4-HNE) and 8-oxoguanine (8-OxoG) can be used to detect this damage. nih.govcosmobiousa.comresearchgate.net

Apoptosis: Cleaved caspase-3 is a common marker for cells undergoing programmed cell death.

Metabolic Stress: Staining for proteins involved in metabolic pathways or stress responses can provide insight into the cellular response to OXPHOS inhibition. nih.gov

Table 4: Immunohistochemical Markers for Assessing Compound Effects

| Marker Category | Specific Marker | Biological Significance |

| Oxidative Stress | 4-HNE | Marker of lipid peroxidation. researchgate.net |

| 8-OxoG | Marker of oxidative DNA damage. nih.gov | |

| Nitrotyrosine | Marker of protein damage from reactive nitrogen species. cosmobiousa.comresearchgate.net | |

| Apoptosis | Cleaved Caspase-3 | Indicates activation of the execution phase of apoptosis. |

| Cellular Stress | PINK1/Parkin | Proteins involved in mitophagy, the process of clearing damaged mitochondria. nih.gov |

| Inflammation | CD45, CD68 | Markers for accumulation of immune cells like leukocytes and macrophages. researchgate.net |

Pharmacodynamics (PD) in Research Settings

Pharmacodynamics involves the study of what a drug does to the body, focusing on the molecule's interaction with its biological target and the resulting cascade of events.

Target engagement assays are crucial to confirm that a compound binds to its intended molecular target within a complex biological system like a cell or a whole organism. nih.gov This helps to ensure that the observed phenotypic effects are a direct result of the compound's interaction with the target.

For an intracellular enzyme inhibitor like this compound, several methods can be employed:

Cellular Thermal Shift Assay (CETSA): This method assesses target binding by measuring changes in the thermal stability of the target protein. Ligand-bound proteins are typically more resistant to heat-induced denaturation.

Energy Transfer-Based Assays (e.g., NanoBRET): These assays can be used in living cells to measure the binding of a compound to a target protein in real-time by detecting resonance energy transfer between a tagged protein and a fluorescent ligand. nih.gov

Functional Assays: Target engagement can be measured indirectly by quantifying the functional consequences of binding. For an inhibitor of mitochondrial Complex I, this would involve:

Mitochondrial Respirometry: High-resolution respirometry (e.g., using a Seahorse XF Analyzer) measures the oxygen consumption rate (OCR), a direct indicator of OXPHOS activity. nih.govnih.gov A potent inhibitor would cause a significant decrease in OCR.

ATP Production Assays: Measuring cellular ATP levels can show the downstream effect of inhibiting OXPHOS.

Complex I Activity Assays: Specific biochemical assays can be used on isolated mitochondria to directly measure the activity of Complex I and its inhibition by the compound. sigmaaldrich.comprotocols.io

Table 5: Methods for Determining Target Engagement

| Assay Type | Principle | Application for an OXPHOS Inhibitor |

| Direct Binding | Cellular Thermal Shift Assay (CETSA) | Confirms direct binding to a specific mitochondrial protein (e.g., a subunit of Complex I) in cell lysates or intact cells. |

| Functional (Direct) | Complex I Activity Assay | Directly measures the enzymatic activity of Complex I in isolated mitochondria, quantifying the degree of inhibition. sigmaaldrich.comprotocols.io |

| Functional (Downstream) | Oxygen Consumption Rate (OCR) Measurement | Quantifies the overall impact on mitochondrial respiration in live cells, providing a key pharmacodynamic readout. nih.gov |

| Functional (Downstream) | ATP Production Assay | Measures the ultimate consequence of OXPHOS inhibition on the cell's energy status. |

Biomarker Identification and Validation for Efficacy and Biological Response

The identification and validation of biomarkers are crucial for understanding the efficacy and biological response to therapeutic compounds like this compound and its parent analogs. Research into the benzene-1,4-disulfonamide (B103779) class of molecules has focused on their role as inhibitors of oxidative phosphorylation (OXPHOS), a key metabolic pathway in certain cancers. nih.gov This has led to the identification of specific biomarkers that can quantify the compound's activity and therapeutic potential.

Biomarkers for Biological Response

A key strategy for identifying the biological activity of this compound class involves phenotypic screening that assesses cellular metabolism. nih.gov A fundamental biomarker of response is the differential cytotoxicity of the compound in cells cultured in media containing either glucose or galactose. nih.gov

Glucose vs. Galactose Metabolism: Cells grown in a high-glucose medium primarily generate adenosine triphosphate (ATP) through glycolysis. In contrast, when galactose is the only sugar source, cells are forced to rely almost exclusively on mitochondrial OXPHOS for ATP production. nih.gov

ATP Production: A significant decrease in ATP levels in cells grown in galactose medium is a direct biomarker of OXPHOS inhibition. For instance, a lead compound from the benzene-1,4-disulfonamide series, the R-enantiomer of the parent compound, potently depleted ATP production with a half-maximal inhibitory concentration (IC₅₀) of 118.5 ± 2.2 nM under these conditions. nih.gov This selective activity highlights the compound's specific targeting of mitochondrial function.

Biomarkers for Efficacy

The efficacy of benzene-1,4-disulfonamide and its derivatives is quantitatively measured by their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, serves as a primary biomarker of efficacy. nih.gov

Studies on the parent compound and its analogs have established their potency against various pancreatic cancer cell lines. The racemic mixture of benzene-1,4-disulfonamide showed an IC₅₀ of 0.58 μM in UM16 pancreatic cancer cells. nih.gov Further optimization of the structure led to analogs with significantly improved, nanomolar efficacy. nih.gov

Below is a table summarizing the cytotoxic activity of the parent benzene-1,4-disulfonamide compound and its stereoisomers.

| Compound | Cell Line | IC₅₀ (μM) in Galactose Medium |

|---|---|---|

| Benzene-1,4-disulfonamide (Racemic mixture) | UM16 | 0.58 |

| R-enantiomer | UM16 | 0.31 |

| S-enantiomer | UM16 | 9.47 |

Validation of Biological Response

Validation of these biomarkers ensures that the observed effects are due to a specific interaction with a biological target. A key validation method employed in the study of benzene-1,4-disulfonamides was the comparison of its enantiomers—the R and S forms of the molecule. nih.gov

The R-enantiomer of the parent compound exhibited over 30-fold higher potency than its corresponding S-isoform, with IC₅₀ values of 0.31 μM and 9.47 μM, respectively. nih.gov This significant difference in activity between the two stereoisomers strongly suggests a specific binding interaction with a biological target, rather than non-specific cytotoxicity, thereby validating the biological response. nih.gov

Computational and Chemoinformatic Approaches to 1 N Methylbenzene 1,4 Disulfonamide Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 1-N-methylbenzene-1,4-disulfonamide, and its protein target.

Successful molecular docking hinges on the meticulous preparation of both the receptor (protein) and the ligand. The process typically begins with obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB). The protein structure then undergoes a preparation phase, which includes adding hydrogen atoms, assigning correct bond orders, and removing any extraneous molecules like water that are not critical for the interaction.

A crucial step in this process is the generation of a receptor grid. This grid defines the active site of the protein where the ligand is expected to bind. The grid's dimensions are typically determined by the location of a co-crystallized ligand or by identifying putative binding pockets on the protein's surface. nih.govjiangshen.org For instance, in studies involving sulfonamide derivatives, the grid is centered on the active site of the target enzyme. researchgate.net

The ligand, in this case, this compound, must also be prepared. This involves generating a 3D conformation of the molecule, assigning correct partial charges, and defining its rotatable bonds. Software packages like LigPrep are commonly used for this purpose. jiangshen.org

A summary of typical receptor grid generation and ligand preparation parameters is presented in the table below.

| Parameter | Description | Typical Software/Method |

| Receptor Input | 3D coordinates of the target protein. | PDB, X-ray crystallography |

| Protein Preparation | Addition of hydrogens, removal of water, optimization of side chains. | Schrödinger's Protein Preparation Wizard, AutoDockTools |

| Grid Box Definition | Defines the volume of the active site to be searched. | Centered on a co-crystallized ligand or predicted binding site. |

| Ligand Input | 2D or 3D structure of the ligand. | Chemical drawing software (e.g., ChemDraw) |

| Ligand Preparation | Generation of 3D conformers, assignment of charges, definition of rotatable bonds. | LigPrep, Open Babel |

Once the receptor and ligand are prepared, a docking algorithm is used to explore the possible binding poses of the ligand within the receptor's active site. These algorithms systematically search the conformational space of the ligand and its orientation relative to the protein.

The suitability of each generated pose is evaluated using a scoring function. The scoring function estimates the binding free energy of the protein-ligand complex, with lower scores generally indicating a more favorable interaction. These functions take into account various energetic contributions, such as van der Waals forces, electrostatic interactions, and hydrogen bonding.

Several docking programs, each with its own algorithms and scoring functions, are available. Glide, for example, uses a hierarchical series of filters to explore possible poses and then scores them using its proprietary GlideScore function. researchgate.net AutoDock Vina is another widely used tool that employs a Lamarckian genetic algorithm for conformational searching and a machine-learning-based scoring function. nih.gov

The table below provides examples of docking scores for benzene-1,4-disulfonamide (B103779) derivatives against a target protein, illustrating the use of scoring functions to rank potential inhibitors.

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity | Key Interactions |

| Derivative A | -9.2 | High | Hydrogen bonds with Gln92, Thr200 |

| Derivative B | -8.3 | Moderate | Hydrophobic interactions with Val130 |

| Derivative C | -8.1 | Moderate | π-stacking with His68 |

Note: The data in this table is illustrative and based on findings for related sulfonamide compounds, not specifically this compound.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more detailed understanding of the stability of the protein-ligand complex and the mechanism of binding.

MD simulations of a protein-ligand complex, such as this compound bound to its target, can reveal important information about the stability of the interaction. The simulation is initiated with the docked pose of the ligand in the protein's active site, and the system is solvated in a box of water molecules to mimic physiological conditions.

Several parameters are analyzed to assess the stability of the complex during the simulation. The root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions is a key indicator of stability. A stable complex will typically show a low and converging RMSD value over the course of the simulation. researchgate.netnih.gov The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be involved in ligand binding. nih.gov

The following table summarizes key metrics from a hypothetical MD simulation of a sulfonamide-protein complex.

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Number of H-Bonds |

| 0 | 0.0 | 0.0 | 3 |

| 25 | 1.2 | 0.5 | 2-4 |

| 50 | 1.5 | 0.6 | 2-3 |

| 75 | 1.4 | 0.5 | 3-4 |

| 100 | 1.5 | 0.6 | 2-4 |

Note: This data is illustrative and represents typical outputs from MD simulations of protein-ligand complexes.

MD simulations can also provide insights into the specific interactions that contribute to the binding of a ligand. By analyzing the trajectory of the simulation, researchers can identify key hydrogen bonds, hydrophobic interactions, and salt bridges that are maintained throughout the simulation, indicating their importance for binding affinity and specificity. nih.gov

Furthermore, the role of water molecules in the binding process can be investigated through water network analysis. Water molecules in the active site can either mediate interactions between the ligand and the protein or be displaced upon ligand binding, which can have significant energetic consequences. Understanding the behavior of these water molecules is crucial for a complete picture of the binding mechanism.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful chemoinformatic technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dergipark.org.tr This model can then be used as a 3D query to search large databases of chemical compounds for molecules that match the pharmacophore, a process known as virtual screening. researchgate.net

A pharmacophore model for a series of active sulfonamide derivatives, for instance, might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. researchgate.net The generation of a pharmacophore model can be based on the structure of a known ligand bound to its target protein (structure-based) or on a set of active molecules when the protein structure is unknown (ligand-based). dergipark.org.tr

Once a robust pharmacophore model is developed and validated, it can be used to screen virtual compound libraries. This allows for the rapid identification of a smaller, more manageable set of compounds that are likely to be active, which can then be prioritized for experimental testing. This approach significantly accelerates the early stages of drug discovery. researchgate.net

The table below illustrates a hypothetical pharmacophore model for a class of sulfonamide inhibitors.

| Pharmacophore Feature | X, Y, Z Coordinates | Radius (Å) |

| Hydrogen Bond Donor | 10.2, 5.6, 12.1 | 1.0 |

| Hydrogen Bond Acceptor | 8.5, 6.1, 13.4 | 1.0 |

| Aromatic Ring | 12.3, 7.8, 11.5 | 1.5 |

| Hydrophobic Group | 14.1, 4.9, 10.8 | 1.2 |

Note: The coordinates and radii in this table are for illustrative purposes to represent a 3D pharmacophore model.

Ligand-Based Pharmacophore Generation from Active Compounds

Ligand-based pharmacophore modeling is a powerful technique employed when the three-dimensional structure of a biological target is unknown. This method relies on a set of known active compounds to derive a model that encapsulates the essential steric and electronic features required for biological activity. nih.gov

In the context of this compound, a ligand-based pharmacophore model would be generated using a series of structurally related analogs with known inhibitory activity against a specific target. The process involves superimposing the 3D conformations of these active molecules to identify common chemical features. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For instance, a model derived from a series of active benzenesulfonamide (B165840) derivatives might reveal that two hydrogen bond acceptors and one hydrophobic domain are crucial for activity. researchgate.net The resulting pharmacophore model serves as a 3D query, representing the key interaction points necessary for binding to the target's active site. This model can then be used to screen new compounds, like this compound, to predict their potential activity.

Structure-Based Pharmacophore Generation from Target Binding Sites

When the 3D structure of a biological target is available, typically from X-ray crystallography or NMR spectroscopy, a structure-based pharmacophore model can be developed. This approach directly analyzes the geometry and chemical properties of the target's binding site to define the key interactions a ligand must make to bind effectively. mdpi.com

For example, if this compound were being investigated as an inhibitor of OXPHOS Complex I, the crystal structure of this enzyme complex would be used. nih.gov The binding pocket would be analyzed to identify key amino acid residues that can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions. The resulting structure-based pharmacophore model would consist of features positioned in 3D space that complement the binding site. A potential ligand's ability to match these features—for example, placing a hydrogen bond donor near a glutamic acid residue or an aromatic ring within a hydrophobic pocket formed by phenylalanine residues—would determine its predicted binding affinity. mdpi.com This method provides a detailed structural hypothesis for how this compound and its analogs interact with their target.

Database Screening, Hit Identification, and Prioritization

Both ligand- and structure-based pharmacophore models serve as powerful filters for virtual screening, a computational technique used to search large chemical databases, such as ZINC or ChEMBL, for novel molecules that are likely to be active against a target of interest. mdpi.commdpi.com The pharmacophore model is used as a 3D query to rapidly assess millions of compounds, identifying those that possess the required chemical features arranged in the correct spatial orientation. nih.gov

This initial screening enriches the selection with potential "hits." mdpi.com These hits are then subjected to further computational filtering to refine the list. Molecular docking is commonly used to predict the binding pose and estimate the binding affinity of the hit compounds within the target's active site. The results are ranked based on scoring functions that calculate the strength of the interaction.

Finally, the prioritized hits undergo further analysis, including the evaluation of their drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to ensure they have favorable pharmacokinetic profiles. nih.gov This hierarchical screening process allows researchers to efficiently identify a manageable number of diverse and promising compounds for synthesis and experimental testing. mdpi.com

ADMET Prediction and Computational Toxicology

Before significant resources are invested in synthesizing and testing a compound, it is crucial to evaluate its potential pharmacokinetic and toxicological properties. In silico ADMET prediction provides a rapid and cost-effective means of identifying potential liabilities early in the drug discovery pipeline, helping to reduce the high attrition rates of drug candidates. nih.govjscimedcentral.comresearchgate.net Various computational models and online platforms, such as ADMETlab 2.0, are available to predict a wide range of these properties.

Absorption, Distribution, Metabolism, Excretion Prediction Models

ADME properties determine the bioavailability and persistence of a compound in the body. For this compound, computational models can predict key parameters that influence its journey through the body. The addition of a methyl group to a sulfonamide can significantly impact its metabolic stability and pharmacokinetic properties. nih.gov

Key predicted ADME properties for a compound like this compound would include:

Aqueous Solubility: Affects absorption from the gastrointestinal tract.

Caco-2 Permeability: An in vitro model for predicting intestinal absorption.

Blood-Brain Barrier (BBB) Penetration: Determines if the compound can enter the central nervous system.

CYP450 Inhibition: Predicts potential drug-drug interactions by assessing inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4).

Plasma Protein Binding (PPB): Influences the fraction of free drug available to exert its effect.

| ADME Property | Predicted Value/Class for this compound | Significance |

|---|---|---|

| Water Solubility (LogS) | Moderately Soluble | Influences absorption and formulation. |

| GI Absorption | High | Predicts good absorption from the gut. |